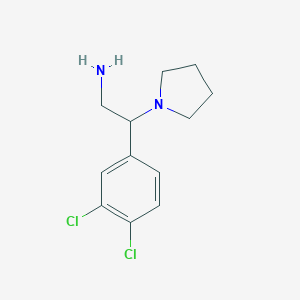

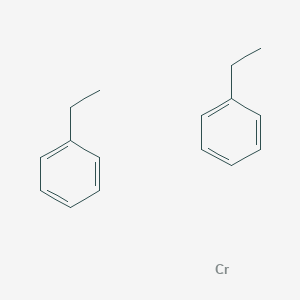

铬;乙苯

描述

Chromium complexes have been extensively studied due to their diverse applications in organic synthesis and catalysis. Ethylbenzene is a representative organic compound that is commonly used in the chemical industry, primarily as a precursor to styrene, which is a building block for many polymers.

Synthesis Analysis

The synthesis of chromium complexes often involves the use of carbene ligands, which can be introduced through reactions with alkynes or other substrates. For instance, pentacarbonyl(4-[2.2]metacyclophanyl(methoxy)carbene)chromium reacts with alkynes to produce naphthalenophane complexes, showcasing the versatility of chromium-mediated benzannulation reactions . Additionally, chromium(II) complexes with N-phosphanyl- or N,N'-diphosphanyl-substituted N-heterocyclic carbene ligands have been synthesized from CrII or CrIII precursors, demonstrating the ability to create a variety of chromium complexes with different ligands .

Molecular Structure Analysis

The molecular structures of chromium complexes can be determined using X-ray diffraction analysis. For example, the structure of tricarbonyl(1-trimethylsilyl-2,3-dimethoxybenzene)chromium was found to adopt a conformation due to steric effects . Similarly, the molecular structure of iminoindanonophane, a product of cyclopentannulation, was established by X-ray analysis, showing a cis orientation of ethyl groups bonded to the same face as the Cr(CO)3 fragment .

Chemical Reactions Analysis

Chromium complexes are known to facilitate various chemical reactions. The [2,6-bis(2-benzimidazolyl)pyridyl]chromium chlorides, when used with methylaluminoxane (MAO) as a cocatalyst, showed high activity for ethylene oligomerization and polymerization, producing oligomers with high selectivity for α-olefins and polyethylenes with broad molecular weight distributions . Furthermore, chromium-mediated benzannulation has been utilized to access densely functionalized oxygenated arenes coordinated to a Cr(CO)3 fragment .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromium complexes can be probed using various spectroscopic techniques. For instance, solid-state 13C NMR spectroscopy was used to determine the free enthalpy of activation of the Cr(CO)3 rotation in a highly substituted tricarbonyl(cyclobutabenzene)chromium(0) derivative . Additionally, the reaction of bis(η^6-benzene)chromium with hexafluorobenzene to form a charge-transfer complex indicates the potential for chromium complexes to engage in electron donor-acceptor interactions .

科学研究应用

乙苯生产的催化性能:

- 已研究铬对 MCM-41 在三甲苯与苯的烷基化反应中生产乙苯的催化性能的影响。铬增强了酸度,同时降低了 MCM-41 的比表面积,从而产生了对乙苯和甲苯生产具有活性和选择性的催化剂。该催化剂的性能优于丝光沸石,由于其优异的活性和选择性,显示出在商业应用中的前景 (Oliveira 等,2005 年)。

在乙苯合成中介孔材料中的影响:

- 铬在介孔材料中的作用,特别是在催化乙烯聚合和氧化脱氢等反应中,非常重要。这些材料用于乙苯的合成,并且制备过程中二氧化硅来源的选择会影响含铬介孔材料的性质。使用气相二氧化硅和偏硅酸钠作为二氧化硅来源可以产生对乙苯最具活性和选择性的催化剂 (Oliveira 等,2004 年)。

乙苯的脱氢:

- 铬基催化剂在乙苯脱氢生成苯乙烯(一种重要的工业反应)中起着至关重要的作用。此过程涉及包括裂解、蒸汽重整和逆水煤气变换 (RWGS) 在内的复杂反应。在不同温度下研究了 CrOx/Al2O3 催化剂,揭示了催化剂在这些反应中的活化和性能。铬还原产生的 CO2 通过与逆水煤气变换反应偶联,提高了对苯乙烯的选择性 (Sara Gómez Sanz 等,2015 年)。

含铬分子筛在氧化反应中:

- 已合成并表征了含铬介孔 MCM-41 和 MCM-48 硅酸盐分子筛,它们在乙苯氧化反应中表现出显着的活性。即使经过多次循环或洗涤处理,这些介孔材料仍能保持其活性,突出了它们作为非均相催化剂的潜力 (Sakthivel 等,2001 年)。

铬的环境修复:

- 可以通过微生物的生物吸附和生物转化来解决重要的环境污染物六价铬。这些方法的重点是将铬的含量降低到安全限度,并涉及基于生物吸附剂的表面性质和还原剂可用性的各种机制。这项研究有助于开发用于铬修复的高效技术 (Jobby 等,2018 年)。

乙苯氨氧化中的铬:

- 已经研究了乙苯在氧化铬催化剂上的催化气相氨氧化,结果表明苯乙烯和苯甲腈是主要产物。这项研究提供了对乙苯氨氧化的动力学和机理的见解,突出了铬在这一过程中的作用 (Sakanishi 和 Ogata,1968 年)。

苯乙烯合成中无毒催化剂中的铬:

- 对用于乙苯脱氢生成苯乙烯的无毒、无钾催化剂的研究探讨了铝和盐前体对氧化铁的影响。这些催化剂避免了使用有毒的铬化合物,显示出高活性和选择性,并且抗失活,使其成为环保的替代品 (Oliveira 等,2003 年)。

自氧化研究中的铬配合物:

- 已经研究了包括双(乙苯)铬在内的铬芳烃配合物的自氧化,以了解该反应在烃中的动力学和产物。这项研究提供了对有机金属化合物和氧之间相互作用的更深入理解 (Fomin 等,1973 年)。

安全和危害

未来方向

属性

IUPAC Name |

chromium;ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H10.Cr/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICKSZMRNUBQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1.CCC1=CC=CC=C1.[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromium;ethylbenzene | |

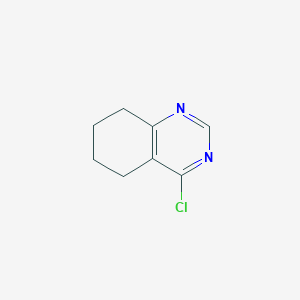

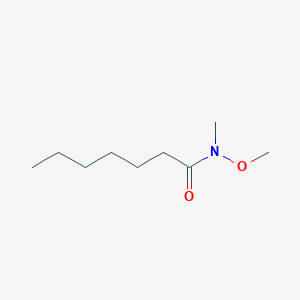

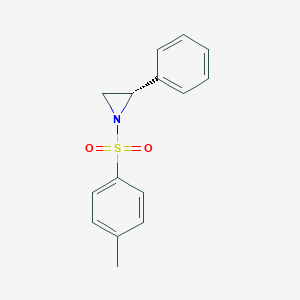

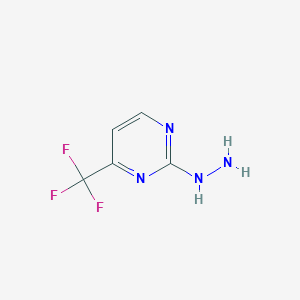

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)

![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)

![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)